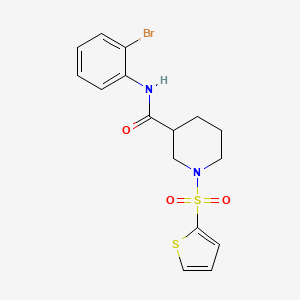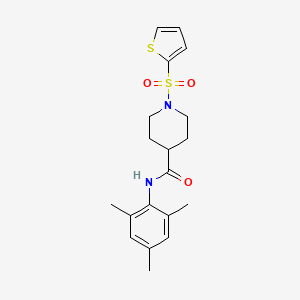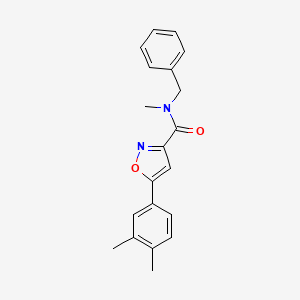![molecular formula C24H21N3O3S2 B14985373 N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14985373.png)
N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a carbamoyl group, a cyclopenta[b]thiophene ring, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This can be achieved through a series of cyclization reactions involving thiophene derivatives and appropriate reagents. The oxazole ring is then introduced via a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile oxide. The final step involves the coupling of the phenylethyl carbamoyl group to the cyclopenta[b]thiophene-oxazole intermediate under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.
化学反応の分析
Types of Reactions
N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced under hydrogenation conditions to form a dihydrooxazole derivative.
Substitution: The phenylethyl carbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrooxazole derivatives.
Substitution: Various substituted carbamoyl derivatives.
科学的研究の応用
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Material Science: Its unique structure could be exploited in the design of novel organic semiconductors or photovoltaic materials.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
N-{3-[(2-Phenylethyl)carbamoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide: is similar to other compounds containing thiophene and oxazole rings, such as:
Uniqueness
- The combination of a cyclopenta[b]thiophene ring with an oxazole ring and a phenylethyl carbamoyl group is unique and provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C24H21N3O3S2 |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
N-[3-(2-phenylethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H21N3O3S2/c28-22(17-14-18(30-27-17)20-10-5-13-31-20)26-24-21(16-8-4-9-19(16)32-24)23(29)25-12-11-15-6-2-1-3-7-15/h1-3,5-7,10,13-14H,4,8-9,11-12H2,(H,25,29)(H,26,28) |
InChIキー |
DZBPCWXNSQXWBW-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)SC(=C2C(=O)NCCC3=CC=CC=C3)NC(=O)C4=NOC(=C4)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-fluorobenzyl)sulfonyl]-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide](/img/structure/B14985295.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14985296.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B14985308.png)
![N-(3-acetylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14985311.png)
![2-(4-Chloro-3-methylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B14985314.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)propanamide](/img/structure/B14985326.png)
![3-ethoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14985342.png)
![5-(3-fluoro-4-methylphenyl)-N-[2-(phenylcarbonyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14985349.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B14985359.png)

![N-[3-(benzylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14985386.png)

